Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate
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Overview
Description
Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a lithium ion, a pyridine ring, and a sulfinate group. The presence of the 2-methylpropan-2-yl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate typically involves multiple steps. One common method includes the reaction of 5-bromomethylpyridine with 2-methylpropan-2-yl chloroformate to form an intermediate compound. This intermediate is then reacted with lithium sulfinate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfinate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Thiol or sulfide compounds.
Substitution: Various substituted pyridine or sulfinate derivatives.
Scientific Research Applications
Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfinate group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Lithium sulfinate: A simpler analog with similar reactivity but lacking the pyridine and 2-methylpropan-2-yl groups.
Pyridine-2-sulfinate: Contains the pyridine ring and sulfinate group but without the lithium ion and 2-methylpropan-2-yl group.
5-Bromomethylpyridine: A precursor in the synthesis of the target compound, with similar structural features.
Uniqueness
Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate is unique due to its combination of a lithium ion, pyridine ring, and sulfinate group. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S.Li/c1-11(2,3)17-10(14)13-7-8-4-5-9(12-6-8)18(15)16;/h4-6H,7H2,1-3H3,(H,13,14)(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGFNCNMDYYAAV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NCC1=CN=C(C=C1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15LiN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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